molecular formula C9H6BrN3OS B2659109 N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-69-7

N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2659109
CAS RN: 478261-69-7
M. Wt: 284.13
InChI Key: FRHZXFGNVZCTDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . Another related compound, “N-(4-bromophenyl)furan-2-carboxamide”, was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline .


Molecular Structure Analysis

The molecular structure of a compound is typically confirmed by physicochemical and spectral characteristics. For example, the molecular structures of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are typically determined by various analytical techniques. For instance, the physical and chemical properties of “Acetamide, N-(4-bromophenyl)-” were determined .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential antimicrobial activity. It has shown promising results against both bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer activity. It has shown significant activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer drugs .

Antiproliferative Agents

The compound has been studied as a potential antiproliferative agent. It has shown promising results, suggesting that it could be used in the development of drugs to combat the proliferation of cancerous cells .

Drug Design

The compound has been used in the design of new drugs. Its molecular structure has been confirmed by physicochemical properties and spectroanalytical data, making it a potential lead compound for rational drug designing .

Synthesis of Derivatives

The compound has been used in the synthesis of derivatives. These derivatives have been evaluated for their in vitro antimicrobial activity and anticancer activity .

Biological Evaluation

The compound has been used in the biological evaluation of novel compounds. It has been tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity, and for toxicity on freshwater cladoceran Daphnia magna Straus .

Antioxidant Activity

The compound has been tested for its antioxidant activity. It has been evaluated using DPPH, ABTS, and ferric reducing power assays .

Toxicity Testing

The compound has been tested for its toxicity. It has been evaluated on freshwater cladoceran Daphnia magna Straus, providing valuable information about its potential environmental impact .

Safety And Hazards

The safety and hazards of a compound are typically determined by various tests and analyses. For instance, the safety data sheet of “4-Bromoacetanilide” provides information about its hazards .

properties

IUPAC Name

N-(4-bromophenyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHZXFGNVZCTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide

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